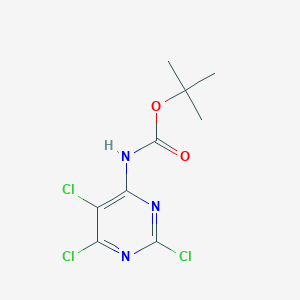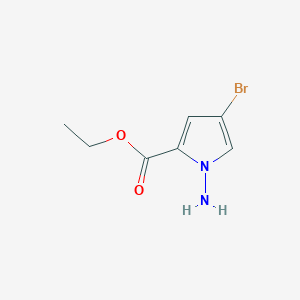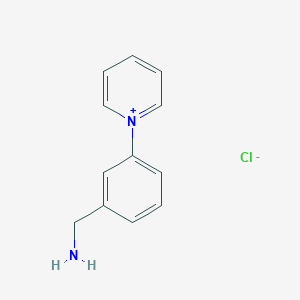
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid is a compound with the molecular formula C19H18N2O4S and a molecular weight of 370.4 g/mol . This compound is notable for its unique structure, which includes a thiazole ring and a nicotinic acid moiety. It has gained attention in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid typically involves multi-step reactions. One common synthetic route includes the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with nicotinic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring and the nicotinic acid moiety. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid can be compared with other thiazole and nicotinic acid derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities, respectively.
Nicotinic Acid Derivatives: Compounds such as niacin (vitamin B3) and its analogs are known for their roles in metabolic processes and cardiovascular health. The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components.
Propiedades
Fórmula molecular |
C19H18N2O4S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-8-6-12(9-17(16)25-4-2)18-21-15(11-26-18)14-7-5-13(10-20-14)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) |
Clave InChI |
PQYTVXKREIZPTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=C(C=C3)C(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)

![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
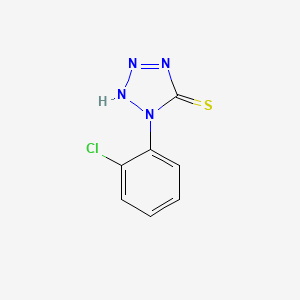
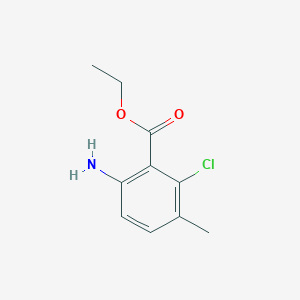

![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)
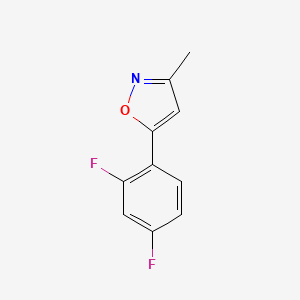
![Benzo[g]quinazoline](/img/structure/B13665071.png)
